2-Bromo-6-fluoro-4-nitrobenzonitrile
Description
Significance of Polyfunctionalized Benzonitriles as Synthetic Intermediates
Polyfunctionalized benzonitriles are aromatic compounds that feature a benzene (B151609) ring substituted with a cyano (-C≡N) group and various other functional groups. These molecules are highly valued as synthetic intermediates in organic chemistry due to their structural versatility and diverse reactivity. nih.govresearchgate.net The nitrile group itself is a key functional moiety, capable of undergoing a wide array of chemical transformations to yield other important functional groups. researchgate.net Its unique electronic properties, including a nucleophilic nitrogen atom and an electrophilic carbon center, allow it to participate in numerous organic reactions. nih.gov
The ability of the nitrile group to be converted into amines, amides, carboxylic acids, and other functionalities makes benzonitriles crucial building blocks for the synthesis of complex organic molecules. researchgate.net This versatility is particularly important in the construction of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions or participate in cycloaddition and cascade reactions to form complex heterocyclic and carbocyclic systems. nih.gov The presence of additional functional groups on the benzene ring, such as halogens or nitro groups, further enhances the synthetic utility of these compounds by providing multiple reaction sites for sequential and controlled chemical modifications.
Table 1: Common Transformations of the Nitrile Functional Group
| Starting Material | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Aromatic Nitrile | H₂, Catalyst (e.g., Pd, Pt, Ni) | Primary Amine |
| Aromatic Nitrile | H₂O, H⁺ or OH⁻ (hydrolysis) | Carboxylic Acid |
| Aromatic Nitrile | H₂O₂, OH⁻ (partial hydrolysis) | Amide |
| Aromatic Nitrile | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone |
Contextualizing 2-Bromo-6-fluoro-4-nitrobenzonitrile within Halogenated Nitroaromatic Scaffolds
This compound is a member of the halogenated nitroaromatic compound class. These molecules are characterized by an aromatic ring substituted with one or more halogen atoms and at least one electron-withdrawing nitro group (-NO₂). nih.gov The nitro group significantly influences the molecule's chemical properties, rendering the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution reactions. nih.gov This class of compounds serves as critical starting materials and intermediates for a wide variety of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govresearchgate.net
The specific structure of this compound incorporates four distinct functional groups—nitrile, nitro, bromo, and fluoro—on a single benzene scaffold. This unique arrangement results in a highly activated and synthetically versatile intermediate.
Nitro and Nitrile Groups: Both are strong electron-withdrawing groups, which greatly activate the aromatic ring for nucleophilic attack.
Halogen Substituents: The presence of two different halogens, bromine and fluorine, offers opportunities for regioselective substitution. The carbon-bromine bond is generally more susceptible to cleavage in certain reactions, such as cross-coupling, while the carbon-fluorine bond can be targeted under different conditions. This differential reactivity allows for stepwise and controlled introduction of new functionalities.
This polyfunctional nature allows chemists to perform a sequence of reactions, selectively targeting different positions on the ring to build complex molecular architectures. For instance, the bromine atom can serve as a handle for cross-coupling reactions, while the positions activated by the nitro group can undergo nucleophilic substitution. chemshuttle.com
Table 2: Properties of Functional Groups in this compound
| Functional Group | Type | Electronic Effect |
|---|---|---|
| Nitrile (-CN) | Cyano | Strong Electron-Withdrawing |
| Nitro (-NO₂) | Nitro | Strong Electron-Withdrawing |
| Bromine (-Br) | Halogen | Inductively Withdrawing, Weakly Deactivating |
Historical Development of Related Chemical Intermediates in Organic Synthesis
The field of organic chemistry has evolved significantly from its early stages, when it was believed that organic compounds could only be produced by living organisms under the influence of a "vital force". lumenlearning.com This concept of vitalism was challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from an inorganic precursor, demonstrating that organic molecules could be created in the laboratory. lumenlearning.comgithub.io This discovery marked a pivotal moment, opening the door to the era of synthetic organic chemistry. github.io
In the latter half of the 19th century, systematic studies of organic compounds began to flourish, spurred by the development of structural theory by chemists like Friedrich August Kekulé. rroij.com This new understanding of molecular structure allowed chemists to move beyond analyzing existing molecules to designing and synthesizing novel ones. github.io The burgeoning chemical and pharmaceutical industries created a high demand for new dyes, medicines, and other materials, which in turn drove the development of versatile chemical intermediates. rroij.comorgsyn.org
Initially, simple aromatic compounds were the primary feedstocks. However, to create more complex and effective products, chemists developed methods for introducing functional groups onto these basic scaffolds. Techniques for nitration and halogenation became fundamental, allowing for the preparation of compounds like halogenated nitroaromatics. nih.gov The progression led to the strategic synthesis of polyfunctionalized intermediates, where multiple reactive groups are pre-installed on a single molecule. Compounds like this compound are a direct result of this historical evolution, representing sophisticated building blocks designed for efficient and precise construction of complex target molecules. orgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-6-1-4(11(12)13)2-7(9)5(6)3-10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSPESVIPEVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Fluoro 4 Nitrobenzonitrile and Analogues
Retrosynthetic Analysis of 2-Bromo-6-fluoro-4-nitrobenzonitrile
A retrosynthetic analysis of this compound suggests several potential synthetic pathways. A primary disconnection strategy involves the late-stage introduction of the cyano group via a Sandmeyer reaction. This approach identifies 2-bromo-6-fluoro-4-nitroaniline (B1283004) as the key precursor.
Further disconnection of this aniline (B41778) intermediate points toward a multi-step synthesis beginning with a more readily available starting material. A plausible route commences with 2-bromo-6-fluoroaniline (B133542). This precursor can undergo a sequence of reactions, including protection of the amine, nitration, and deprotection, to yield the required 2-bromo-6-fluoro-4-nitroaniline. This pathway is advantageous as it strategically builds the substitution pattern, leveraging the directing effects of the substituents at each stage.
An alternative route could begin with o-fluoroaniline, followed by a series of steps including sulfonation, bromination, and desulfonation to produce 2-bromo-6-fluoroaniline, which then proceeds as described above. google.comwipo.int The synthesis of 2-bromo-6-fluoroaniline itself has been approached through various methods, including starting from 2-bromo-6-fluorobenzoic acid, though this can involve costly materials and hazardous reagents like sodium azide. google.com
Multi-Step Synthesis Approaches
Multi-step synthesis provides the framework for constructing complex molecules from simpler starting materials. libretexts.org The following sections detail specific transformations that are integral to the synthesis of this compound and its analogues.
Nitration Strategies for Benzonitrile (B105546) Precursors
The introduction of a nitro group onto a benzonitrile ring is a key step in many synthetic routes. The regioselectivity of this electrophilic aromatic substitution is governed by the existing substituents on the aromatic ring. youtube.com
The cyano group is a deactivating, meta-directing substituent. youtube.com Therefore, direct nitration of benzonitrile typically yields the 3-nitro derivative. However, the presence of other substituents, such as halogens, can influence the position of nitration. For instance, the nitration of deactivated aromatic compounds, including benzonitrile, has been achieved using systems like nitric acid with trifluoroacetic anhydride (B1165640) and a zeolite catalyst, which predominantly yields the meta-substituted product but can also produce the para-isomer. rsc.orgcardiff.ac.uk In one study, nitration of benzonitrile with trifluoroacetyl nitrate (B79036) over a zeolite catalyst gave 3- and 4-nitrobenzonitriles in high yield, with the para-isomer representing 24–28% of the product mixture. cardiff.ac.uk
The conditions for nitration can be tailored to favor specific isomers. For example, a patent describes the nitration of o-fluorobenzonitrile using sulfuric acid at low temperatures to control the reaction. google.com The choice of nitrating agent, catalyst, and reaction temperature are all critical factors in achieving selective nitro group introduction. google.comscirp.org
Table 1: Examples of Nitration Reactions on Benzonitrile Analogues
| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Benzonitrile | Nitric acid/trifluoroacetic anhydride/zeolite Hβ | 3-Nitrobenzonitrile, 4-Nitrobenzonitrile | rsc.orgcardiff.ac.uk |
| o-Fluorobenzonitrile | Sulfuric acid, Nitrating agent | 2-Fluoro-4-nitrobenzonitrile (B1302158) | google.com |
| Toluene | Nitric acid/Sulfuric acid | 4-Nitrotoluene | stmarys-ca.edu |
Bromination Methods and Regioselectivity
Bromination is a fundamental electrophilic aromatic substitution reaction. However, achieving high regioselectivity, especially with highly activated rings like those of aromatic amines, can be challenging and often leads to mixtures of ortho and para products or polybromination. acs.org
The direct bromination of aminobenzonitrile derivatives must account for the strong ortho, para-directing nature of the amino group. For example, the direct bromination of 2-aminobenzonitrile (B23959) requires careful control to achieve the desired 3-bromo isomer, as the amino group strongly activates the ortho and para positions.
To overcome the challenges of low selectivity, various methods have been developed for the regioselective bromination of aromatic amines. acs.orgnih.gov One approach involves the in-situ formation of a tin amide from the aniline, which then directs monobromination with high selectivity, typically to the para position. acs.orgfigshare.com Another method uses N-Benzyl-DABCO tribromide as a stable bromine source, which has been shown to regioselectively brominate aromatic amines, often yielding the para-substituted product as the sole isomer. tandfonline.com A system using vanadium pentoxide (V2O5) and hydrogen peroxide to promote bromination with tetrabutylammonium (B224687) bromide also shows high para-selectivity for activated aromatics like aniline. organic-chemistry.org
Table 2: Regioselective Bromination Methods for Aromatic Amines
| Substrate | Brominating Agent/Method | Major Product | Key Feature | Reference |
|---|---|---|---|---|
| Aniline | n-BuLi, Me3SnCl, then Br2 | p-Bromoaniline | High para-selectivity, no polybromination | acs.orgacs.org |
| Aniline | N-Benzyl-DABCO tribromide | p-Bromoaniline | High para-selectivity, stable bromine source | tandfonline.com |
| Aniline | TBAB, V2O5, H2O2 | p-Bromoaniline | High para-selectivity, environmentally favorable | organic-chemistry.org |
Cyano Group Introduction via Diazotization-Cyanation Pathways
The Sandmeyer reaction is a versatile and widely used method for converting primary aromatic amines into a variety of functional groups, including nitriles. lscollege.ac.inwikipedia.org This transformation proceeds through the formation of an aryl diazonium salt, which is then displaced by a nucleophile, such as cyanide, in the presence of a copper(I) salt catalyst. nbinno.comnumberanalytics.com
The process begins with the diazotization of a primary aromatic amine using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.orgyoutube.com The resulting aryl diazonium salt is a highly reactive intermediate. numberanalytics.com In the cyanation step, this salt is treated with copper(I) cyanide, which facilitates the substitution of the diazonium group with a cyano group, releasing nitrogen gas. wikipedia.orgbyjus.com
This method is a cornerstone for producing aromatic nitriles and is crucial for syntheses where the cyano group cannot be introduced directly or needs to be installed late in the sequence. nbinno.comwikipedia.org For the synthesis of this compound, the precursor 2-bromo-6-fluoro-4-nitroaniline would be converted to the final product using this diazotization-cyanation pathway. chemimpex.com A patent for a related compound, 2-bromo-6-fluorobenzonitrile, describes a similar Sandmeyer reaction starting from 2-amino-6-fluorobenzonitrile (B142694) using hydrobromic acid, sodium nitrite, and copper(I) bromide. chemicalbook.com
Recent advancements include the use of polymer-supported cyanide, which can simplify the reaction workup and allow for the regeneration and reuse of the reagent. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-Amino-3-bromobenzonitrile |
| 2-Amino-6-fluorobenzonitrile |
| 2-Aminobenzonitrile |
| 2-Bromo-6-fluoro-4-nitroaniline |
| This compound |
| 2-Bromo-6-fluoroaniline |
| 2-Bromo-6-fluorobenzoic acid |
| 2-Bromo-6-fluorobenzonitrile |
| 2-Fluoro-4-nitrobenzonitrile |
| 2-Nitrochlorobenzene |
| 3-Nitrobenzonitrile |
| 4-Nitrobenzonitrile |
| 4-Nitrochlorobenzene |
| 4-Nitrotoluene |
| Aniline |
| Benzonitrile |
| Bromobenzene |
| Chlorobenzene |
| o-Fluorobenzonitrile |
| p-Bromoaniline |
Transformations from Related Halogenated Nitroaniline Precursors
The synthesis of functionalized benzonitriles often involves multi-step processes starting from readily available precursors such as halogenated nitroanilines. A common strategy involves the transformation of an amino group into a nitrile group, often via a Sandmeyer-type reaction.
For instance, the synthesis of the related compound 2-fluoro-4-nitrobenzonitrile can be achieved starting from 2-fluoro-4-nitroaniline. This process utilizes a diazotization reaction to convert the primary amino group (-NH₂) into a diazonium salt, which is then subjected to bromination to replace the diazonium group with a bromine atom (-Br). The resulting intermediate is then treated with a cyanide source, typically in a suitable solvent like N-Methyl-2-pyrrolidone (NMP), to introduce the nitrile (-CN) group, yielding the final benzonitrile product. google.com This sequence highlights a reliable method for converting an aniline to a benzonitrile.
Another relevant transformation involves the direct bromination of a nitroaniline precursor. The synthesis of 4-fluoro-2-bromo-6-nitroaniline, for example, starts from 4-fluoro-2-nitroaniline. prepchem.com This intermediate is then treated with bromine in a solution of hydrobromic acid and water to introduce the bromine atom at the ortho position to the amino group. prepchem.com While this product is an aniline and not a benzonitrile, it represents a key halogenated nitroaniline intermediate that could potentially be converted to the target benzonitrile through subsequent diazotization and cyanation reactions.
Furthermore, the synthesis of 2-bromo-6-nitroaniline (B44865) has been demonstrated from 1-bromo-2-fluoro-3-nitrobenzene through a nucleophilic aromatic substitution reaction with ammonia (B1221849) in methanol (B129727) at elevated temperature and pressure. chemicalbook.com This reaction showcases the displacement of a fluorine atom by an amino group, providing another route to halogenated nitroaniline precursors.
These transformations are summarized in the table below:
| Starting Material | Key Reagents | Product | Citation |
| 2-Fluoro-4-nitroaniline | 1. Diazotization, Bromination2. Cyanation (in NMP) | 2-Fluoro-4-nitrobenzonitrile | google.com |
| 4-Fluoro-2-nitroaniline | Bromine, Hydrobromic acid | 4-Fluoro-2-bromo-6-nitroaniline | prepchem.com |
| 1-Bromo-2-fluoro-3-nitrobenzene | Ammonia, Methanol | 2-Bromo-6-nitroaniline | chemicalbook.com |
Alternative Synthetic Routes and Methodological Comparisons
Alternative synthetic strategies for related halogenated nitroaromatics often involve direct nitration or modification of other functional groups. For example, 2-bromo-4-fluoro-6-nitrophenol (B1271563) can be synthesized by the direct nitration of 2-bromo-4-fluorophenol (B1268413) using a mixture of sulfuric and nitric acid. google.com This method provides a direct route to a highly functionalized phenol (B47542), which could potentially be converted to the corresponding benzonitrile. Compared to the multi-step aniline-based routes, direct nitration can be more atom-economical if the starting material is readily available. However, controlling the regioselectivity of the nitration can be a challenge.
Another alternative approach involves the synthesis of a precursor like 2-bromo-6-fluorobenzoic acid. One patented method starts from o-fluorobenzonitrile and proceeds through a four-step sequence of nitration, nitro group reduction, bromination, and finally, diazotization to remove the amino group, followed by hydrolysis of the nitrile to a carboxylic acid. google.com This route is more complex but allows for the construction of the desired substitution pattern from a simple starting material.
| Method | Starting Material | Key Steps | Advantages | Disadvantages | Citation |
| Aniline Diazotization | Halogenated Nitroaniline | Diazotization, Sandmeyer reaction | Well-established, reliable | Multi-step process | google.com |
| Direct Nitration | Halogenated Phenol | Nitration with mixed acids | Potentially shorter route | Regioselectivity can be an issue | google.com |
| Multi-step Synthesis | o-Fluorobenzonitrile | Nitration, Reduction, Bromination, Deamination, Hydrolysis | Builds complexity from simple precursors | Long synthetic sequence, potentially lower overall yield | google.com |
Advanced Catalytic Approaches in Benzonitrile Synthesis
Modern organic synthesis increasingly relies on advanced catalytic methods to achieve efficient and selective transformations. For the functionalization of complex molecules like this compound, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions are particularly powerful tools.
Palladium-Catalyzed Cross-Coupling Reactions for Benzonitrile Functionalization
Palladium-catalyzed cross-coupling reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For a molecule like this compound, the bromo-substituent serves as an excellent handle for such transformations. Reactions like the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) couplings can be employed to introduce a wide variety of aryl, vinyl, or alkyl groups at the bromine-bearing position. mdpi.comrsc.orgnih.gov
The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organometallic coupling partner and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. scispace.com The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. mdpi.com The reactivity of the C-Br bond is generally higher than that of the C-F bond in these cross-coupling reactions, allowing for selective functionalization at the bromine position.
Nucleophilic Aromatic Substitution (SNAr) Routes for Halogen Displacement
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. nih.gov The presence of a strong electron-withdrawing nitro group (-NO₂) in this compound makes the aromatic ring highly susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. youtube.com Subsequent departure of the leaving group restores the aromaticity.
In the case of this compound, both the fluorine and bromine atoms can act as leaving groups. The rate of SNAr reactions is influenced by the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. youtube.com Consequently, the highly electronegative fluorine atom is often a better leaving group than bromine in SNAr reactions, especially when the attack of the nucleophile is the rate-determining step. youtube.comresearchgate.net This allows for the selective displacement of the fluorine atom by various nucleophiles, such as amines, alkoxides, or thiolates, providing a versatile method for introducing new functional groups into the molecule. nih.govscience.gov
Process Optimization and Scalability in Benzonitrile Synthesis
The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of benzonitriles like this compound, key considerations include the choice of raw materials, reaction conditions, and purification methods.
Patented industrial methods for related compounds, such as 2-fluoro-4-nitrobenzonitrile, emphasize the use of inexpensive and readily available raw materials. google.com Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing the formation of byproducts. For instance, in the cyanation step of 2-fluoro-4-nitrobenzonitrile synthesis, controlling the reaction temperature and using an appropriate solvent like NMP are critical for achieving high conversion and product purity. google.com
Furthermore, methods that involve fewer reaction steps, utilize stable and non-explosive reagents, and allow for simple work-up and purification procedures are highly desirable for large-scale production. google.comgoogle.com The development of a scalable process often involves a balance between achieving a high yield and ensuring the process is robust, safe, and environmentally friendly.
Reactivity and Reaction Mechanisms of 2 Bromo 6 Fluoro 4 Nitrobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzonitrile (B105546) Core
Nucleophilic aromatic substitution is a key reaction pathway for 2-Bromo-6-fluoro-4-nitrobenzonitrile. Unlike typical nucleophilic substitutions (SN1 and SN2), the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation. wikipedia.org Instead, it involves a two-step addition-elimination process. In this mechanism, a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
Contrary to its behavior in SN1 and SN2 reactions where it is considered a poor leaving group, fluorine is often the most reactive leaving group among the halogens in SNAr reactions. masterorganicchemistry.comstackexchange.com This enhanced reactivity is attributed to the mechanism's rate-determining step. The initial attack of the nucleophile on the aromatic ring is the slow step, and the departure of the leaving group is comparatively fast. stackexchange.com
Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. stackexchange.com This strong polarization facilitates the initial addition of the nucleophile, thereby lowering the activation energy of the rate-limiting step. stackexchange.com While bromide is typically a better leaving group than fluoride (B91410) due to its lower bond strength with carbon, this factor is less significant in SNAr because the C-halogen bond is broken in the fast, second step of the reaction. masterorganicchemistry.comstackexchange.com The relative rates for SNAr with 1-substituted-2,4-dinitrobenzenes clearly illustrate this "element effect," with the fluoro-substituted compound reacting significantly faster than its chloro, bromo, and iodo counterparts. nih.gov
Table 1: Relative Reaction Rates in SNAr
| Leaving Group | Relative Rate |
| F | 1613 |
| NO₂ | 461 |
| Cl | 4 |
| Br | 4 |
| I | 1 |
Data based on the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine (B6355638) in methanol (B129727), illustrating the superior reactivity of fluorine as a leaving group in activated SNAr reactions. nih.gov
The bromine atom in this compound also functions as a leaving group in SNAr reactions. Bromide is an effective leaving group due to the relatively weak carbon-bromine bond and the stability of the bromide anion. However, in the context of activated SNAr systems, its performance is often overshadowed by fluorine. nih.gov As discussed, the reaction rate is primarily governed by the initial nucleophilic attack rather than the facility of leaving group departure. Since bromine is less electronegative than fluorine, its ability to activate the attached carbon atom via induction is weaker, leading to a slower initial attack by the nucleophile compared to the fluorinated position. stackexchange.com
The nitro group (NO₂) plays a crucial role in activating the benzonitrile core for nucleophilic aromatic substitution. As one of the most powerful electron-withdrawing groups, it significantly reduces the electron density of the aromatic ring, making the entire system more electrophilic and thus more susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com
The activating influence of the nitro group is most pronounced when it is located ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In these positions, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, spreading the charge over a larger area and significantly stabilizing the intermediate. wikipedia.org In this compound, the nitro group is positioned para to the fluorine atom and ortho to the bromine atom, thereby activating both sites for potential substitution.
Regioselectivity in the SNAr reactions of this compound is determined by the combined electronic effects of all substituents on the ring. The key factors are the activation of the substitution sites by the electron-withdrawing groups and the inherent reactivity of the leaving groups.
Activation by Nitro Group: The NO₂ group at position 4 strongly activates both the C2 (attached to Br) and C6 (attached to F) positions, as it is ortho and para to them, respectively.
Activation by Cyano Group: The cyano (CN) group at position 1 also contributes to the electron deficiency of the ring. It provides ortho activation for both the C2 and C6 positions.
Leaving Group Ability: As established, fluorine is a significantly better leaving group than bromine in activated SNAr reactions due to its superior ability to facilitate the initial rate-determining nucleophilic attack. stackexchange.comnih.gov
Given these factors, nucleophilic attack is overwhelmingly favored at the C6 position, leading to the displacement of the fluorine atom. The combination of strong activation from both the nitro and cyano groups, coupled with the superior leaving group ability of fluorine in this reaction mechanism, makes the substitution of fluorine the preferred pathway.
Table 2: Analysis of Regioselectivity in this compound
| Position | Substituent | Activating Groups | Leaving Group Reactivity | Predicted Outcome |
| C6 | Fluorine | Ortho to CN, Para to NO₂ | High | Preferred site of substitution |
| C2 | Bromine | Ortho to CN, Ortho to NO₂ | Moderate | Substitution is less likely |
Reduction Reactions of the Nitro Group
The nitro group of this compound can be chemically reduced to an amino group (NH₂), a transformation of significant synthetic utility. The primary challenge in this reaction is chemoselectivity: the reduction must be performed without altering the other sensitive functional groups on the ring, namely the bromo, fluoro, and cyano moieties. Several methods are available for the selective reduction of aromatic nitro compounds. organic-chemistry.org
The conversion of this compound to 4-amino-2-bromo-6-fluorobenzonitrile (B2404442) requires reagents that are mild enough to spare the halogen substituents and the nitrile group.
Metal-Based Reductions: The use of tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol (B145695) is a classic and highly effective method for the selective reduction of aromatic nitro groups. stackexchange.com This method is well-regarded for its tolerance of a wide array of functional groups, including halogens and nitriles. stackexchange.com Similarly, iron powder (Fe) in the presence of a weak acid like acetic acid or an electrolyte like ammonium (B1175870) chloride provides a mild and economical route for this transformation.
Catalytic Hydrogenation: While catalytic hydrogenation with hydrogen gas is a powerful reduction method, the choice of catalyst is critical. Palladium on carbon (Pd/C), a common choice, can sometimes lead to undesired side reactions such as dehalogenation (removal of bromine) or reduction of the nitrile group. stackexchange.comcommonorganicchemistry.com To avoid these issues, alternative catalysts such as Raney Nickel or platinum on carbon (Pt/C) are often employed, as they are less prone to cleaving aryl-halogen bonds. stackexchange.comcommonorganicchemistry.com
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) hydrate (B1144303) or formate (B1220265) salts, in the presence of a catalyst. An iron/calcium chloride (Fe/CaCl₂) system, for instance, can effectively reduce nitroarenes via transfer hydrogenation while leaving halides and nitriles intact. organic-chemistry.org
Table 3: Reagents for Selective Nitro Group Reduction
| Reagent/System | Typical Conditions | Advantages | Potential Issues |
| SnCl₂·2H₂O | Ethanol, Reflux | High chemoselectivity, tolerates halogens and nitriles. stackexchange.com | Generates tin-based waste, requiring careful workup. reddit.com |
| Fe / NH₄Cl or AcOH | Aqueous Ethanol, Reflux | Economical, mild, and selective. | Heterogeneous reaction, may require longer reaction times. |
| H₂ / Raney Ni | Methanol/Ethanol, H₂ pressure | Good for preserving halogens compared to Pd/C. commonorganicchemistry.com | Requires specialized hydrogenation equipment. |
| Hydrazine Hydrate / Pd/C | Ethanol, Reflux | Effective, can be performed without high-pressure H₂. organic-chemistry.org | Can cause dehalogenation, especially with extended time or heat. organic-chemistry.org |
Catalytic Reductions and Hydrazine Formation
The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. A versatile method for this reduction involves catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgnih.gov This method is often preferred over traditional catalytic hydrogenation with hydrogen gas due to its milder conditions and avoidance of handling flammable gaseous hydrogen. organic-chemistry.orgnih.gov
The reaction typically proceeds by the in situ generation of hydrogen from the decomposition of hydrazine hydrate on the palladium surface. This hydrogen then reduces the nitro group to an amino group. The general transformation can be represented as:
Ar-NO₂ + N₂H₄·H₂O --(Pd/C)--> Ar-NH₂
In the context of this compound, this reaction would yield 4-amino-2-bromo-6-fluorobenzonitrile. The selectivity of this reduction is a key consideration, as the bromine and fluorine substituents could potentially be removed under harsh reductive conditions (hydrogenolysis). However, by carefully controlling the reaction conditions, such as temperature and reaction time, selective reduction of the nitro group can be achieved while preserving the halogen substituents. organic-chemistry.orgnih.gov
Furthermore, hydrazine can also participate in cyclization reactions, particularly with α,β-unsaturated ketones, to form pyrazoline derivatives. sci-hub.sewjpmr.com While not directly applicable to the starting material this compound itself, this reactivity becomes relevant if the molecule is transformed into a derivative containing an appropriate Michael acceptor.
| Reactant | Reagents | Product | Reaction Type |
| This compound | Hydrazine hydrate, Pd/C | 4-Amino-2-bromo-6-fluorobenzonitrile | Catalytic Transfer Hydrogenation |
Reactions Involving the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis and cyclization reactions.
The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or alkaline conditions to yield carboxylic acids or their corresponding salts. libretexts.org
Acidic Hydrolysis: When this compound is heated with a strong acid, such as hydrochloric acid or sulfuric acid, the nitrile group is hydrolyzed to a carboxylic acid. The reaction proceeds through an intermediate amide, which is further hydrolyzed. The final product would be 2-bromo-6-fluoro-4-nitrobenzoic acid. libretexts.org
Alkaline Hydrolysis: In the presence of a strong base, such as sodium hydroxide, and heat, the nitrile group is hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture would then yield the corresponding carboxylic acid, 2-bromo-6-fluoro-4-nitrobenzoic acid. libretexts.orggoogle.com
The general scheme for nitrile hydrolysis is as follows:
R-CN --(H₃O⁺ or OH⁻, Δ)--> [R-CONH₂] --> R-COOH
| Starting Material | Conditions | Intermediate | Final Product |
| This compound | Acid (e.g., HCl), Heat | 2-Bromo-6-fluoro-4-nitrobenzamide | 2-Bromo-6-fluoro-4-nitrobenzoic acid |
| This compound | Base (e.g., NaOH), Heat, then H₃O⁺ | 2-Bromo-6-fluoro-4-nitrobenzamide | 2-Bromo-6-fluoro-4-nitrobenzoic acid |
The nitrile group can also participate in cyclization reactions to form various heterocyclic compounds. One notable example is the formation of 1,3,4-oxadiazoles. While there are no direct reports on the cyclization of this compound to an oxadiazole, the general synthetic strategies for this class of compounds can be considered.
A common route to 1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones. asianpubs.orgnih.gov This would require a multi-step synthesis starting from the corresponding aldehyde or ketone derivative of this compound. Another approach involves the reaction of acyl hydrazides with various reagents. nih.gov Therefore, if the nitrile group of this compound were to be converted to an acyl hydrazide, subsequent cyclization could potentially yield a 1,3,4-oxadiazole (B1194373) derivative.
Other Significant Transformation Pathways (e.g., Oxidation)
While the nitro and nitrile groups are in a high oxidation state, the benzene (B151609) ring itself can be susceptible to oxidation under harsh conditions, although this is generally not a preferred reaction pathway due to the deactivating nature of the substituents. A more plausible transformation involving oxidation would be the conversion of a precursor molecule. For instance, if a methyl group were present on the aromatic ring instead of one of the other substituents, it could be oxidized to a carboxylic acid. ncert.nic.in
Ammoxidation, the oxidation in the presence of ammonia (B1221849), is a method to convert alkylbenzenes to benzonitriles. google.com This is not directly applicable to this compound but is a relevant oxidative transformation in the synthesis of substituted benzonitriles.
Intermolecular Interactions and Hydrogen Bonding Motifs
The crystal structure and solid-state properties of this compound are expected to be influenced by a variety of intermolecular interactions, including halogen bonding and hydrogen bonding.
Halogen Bonding: The bromine and fluorine atoms on the aromatic ring can participate in halogen bonding, which is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. rsc.org In the crystal lattice, Br···N or Br···O interactions could be present, where the bromine atom of one molecule interacts with the nitrogen of the nitrile group or an oxygen of the nitro group of a neighboring molecule. researchgate.netnih.govnih.gov
Hydrogen Bonding: Although this compound does not possess any classical hydrogen bond donors (like -OH or -NH), the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. unl.edursc.orgstackexchange.com In the presence of suitable donor molecules, or if the molecule were to co-crystallize with a solvent, hydrogen bonds of the type C-H···O or C-H···N could be formed. researchgate.netrsc.org The nitro group, in particular, can be a moderate hydrogen bond acceptor. unl.edursc.org
These intermolecular forces play a crucial role in determining the packing of the molecules in the solid state, which in turn affects physical properties such as melting point and solubility.
| Interaction Type | Potential Donor | Potential Acceptor |
| Halogen Bonding | C-Br, C-F | -C≡N, -NO₂ |
| Hydrogen Bonding | C-H (from neighboring molecules or solvent) | -C≡N, -NO₂ |
Spectroscopic Characterization and Structural Analysis of 2 Bromo 6 Fluoro 4 Nitrobenzonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Bromo-6-fluoro-4-nitrobenzonitrile, a comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR.
Proton NMR (¹H NMR) Analysis
In a hypothetical ¹H NMR analysis, the aromatic region of the spectrum would be of primary interest. The benzene (B151609) ring contains two protons. Their chemical shifts would be influenced by the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, and the halogen substituents (-Br and -F). The coupling between these protons and with the nearby fluorine atom would result in a complex splitting pattern, which would be crucial for confirming their relative positions on the aromatic ring.
Carbon-13 NMR (¹³C NMR) Analysis
A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The spectrum would be expected to show seven distinct signals corresponding to the six carbons of the benzene ring and the one carbon of the nitrile group. The chemical shifts would be significantly affected by the attached functional groups. For instance, the carbons bonded to the bromine, fluorine, and nitro groups would exhibit characteristic shifts. The carbon of the cyano group would also appear in a predictable region of the spectrum.
Fluorine-19 NMR (¹⁹F NMR) Applications
Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides high sensitivity. The spectrum would show a single resonance for the fluorine atom, and its chemical shift would provide insight into its electronic environment. Furthermore, coupling between the fluorine nucleus and adjacent protons (³J(H-F)) and carbons (J(C-F)) would be observable in the respective spectra, serving as a powerful tool for confirming the molecular structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include:
C≡N stretch: A sharp, intense absorption band characteristic of the nitrile group.
N-O stretches: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group.
C-Br, C-F, and C-N stretches: Vibrations associated with the bonds between the aromatic ring and its substituents.
Aromatic C-H and C=C stretches: Bands typical for the substituted benzene ring.
Without experimental data, a table of specific vibrational frequencies cannot be compiled.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In the analysis of this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. The fragmentation analysis would likely reveal the loss of small neutral molecules or radicals, such as NO₂, CN, Br, or F, providing further confirmation of the compound's structure.
X-ray Crystallography for Solid-State Structure Determination
To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography is the gold standard. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would confirm the substitution pattern on the benzene ring and reveal how the molecules pack together in the crystal lattice, including any potential intermolecular interactions. However, no published crystallographic data for this specific compound is currently available.
Conformational Analysis and Torsion Angles
The conformational orientation of this compound is largely dictated by the geometry of its substituted benzene ring. The aromatic ring itself is expected to be nearly planar, a common feature for benzene derivatives. The primary sources of conformational flexibility arise from the rotation of the nitro (NO₂) and cyano (CN) groups relative to the plane of the ring.
Due to the steric hindrance imposed by the adjacent bromine and fluorine atoms, the nitro group at the C4 position and the cyano group at the C1 position are likely to have their rotation significantly restricted. The bulky bromine atom and the highly electronegative fluorine atom at the ortho positions (relative to the cyano and nitro groups, respectively) would create a high energy barrier for free rotation.
It is anticipated that the most stable conformation will have the nitro and cyano groups lying in or very close to the plane of the benzene ring to maximize π-system conjugation. However, minor out-of-plane deviations are possible to alleviate steric strain. The key torsion angles, which describe the rotation of the substituent groups relative to the benzene ring, are expected to be close to 0° or 180°.
Table 1: Predicted Torsion Angles for this compound
| Torsion Angle | Atoms Involved | Predicted Value (°) |
|---|---|---|
| τ₁ (C3-C4-N-O1) | Carbon-Nitrogen Bond of Nitro Group | ~0 or 180 |
Note: The data in this table is predictive and based on theoretical models and data from similar substituted benzonitriles.
Electronic Absorption and Fluorescence Spectroscopy
The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region. These absorptions arise from electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the aromatic ring and the nitro and cyano substituents.
The presence of the nitro group, a strong chromophore, is expected to result in a significant absorption band. The conjugation of the nitro and cyano groups with the benzene ring will likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|---|
| Ethanol | ~270-300 | ~8,000-12,000 | π → π* |
Note: The data in this table is an estimation based on typical values for similar aromatic nitro compounds.
Regarding fluorescence, many aromatic nitro compounds are known to be weak or non-fluorescent. The nitro group can provide efficient non-radiative decay pathways for the excited state, quenching fluorescence. Therefore, it is predicted that this compound will exhibit very weak or no fluorescence upon excitation at its absorption maxima.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for the separation, identification, and purity assessment of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be appropriate.
Table 3: Illustrative HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be effective for determining the purity of a sample and for separating it from starting materials, byproducts, or degradation products.
Gas Chromatography (GC):
Given its expected volatility, gas chromatography can also be employed for the analysis of this compound. A capillary GC with a non-polar or medium-polarity stationary phase would be suitable.
A typical GC method would involve a temperature program to ensure the elution of the compound with a good peak shape. Detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (MS) for definitive identification. The purity of the compound can be determined by the relative peak area.
Advanced Applications in Organic Synthesis and Material Science
Building Block for Complex Aromatic Systems
The presence of bromine, fluorine, and nitro groups on the benzonitrile (B105546) scaffold makes 2-bromo-6-fluoro-4-nitrobenzonitrile a valuable precursor for the synthesis of diverse and complex aromatic systems. The differential reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization, providing a pathway to elaborately substituted benzene (B151609) derivatives.
Synthesis of Substituted Benzonitrile Derivatives
The bromine atom in this compound is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of various aryl, vinyl, or alkynyl groups at the 2-position.
The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, at the 6-position. The sequential application of cross-coupling at the C-Br bond and SNAr at the C-F bond would enable the synthesis of a vast library of polysubstituted benzonitrile derivatives.
Table 1: Potential Reactions for the Synthesis of Substituted Benzonitrile Derivatives
| Reaction Type | Reagents and Conditions | Expected Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-fluoro-4-nitrobenzonitrile |
| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-6-fluoro-4-nitrobenzonitrile |
| Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl-6-fluoro-4-nitrobenzonitrile |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-6-fluoro-4-nitrobenzonitrile |
| Nucleophilic Aromatic Substitution | Amine, base | 2-Bromo-6-(amino)-4-nitrobenzonitrile |
Preparation of Functionalized Heterocyclic Compounds
The nitrile group of this compound is a versatile functional group that can participate in various cyclization reactions to form a range of heterocyclic compounds. For example, it can react with hydroxylamine (B1172632) to form N-hydroxyimidamides, which can be further cyclized to form oxadiazoles. Additionally, the nitrile group can undergo [3+2] cycloadditions with azides to yield tetrazoles.
Furthermore, the strategic functionalization of the aromatic ring, as described in the previous section, followed by intramolecular cyclization reactions involving the newly introduced substituents and the nitrile group, can lead to the formation of more complex fused heterocyclic systems. For example, introduction of an amine ortho to the nitrile could lead to the synthesis of quinazoline (B50416) derivatives.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms of the starting materials. While specific MCRs involving this compound are not documented, its functional groups suggest its potential as a valuable component in the design of novel MCRs for the synthesis of heterocyclic libraries. The nitrile group, for instance, is a common participant in MCRs such as the Gewald and Ugi reactions.
Precursor in Advanced Materials Chemistry
The unique electronic properties conferred by the fluorine and nitro substituents, combined with the potential for polymerization or incorporation into larger molecular frameworks, make this compound an interesting candidate for the development of advanced materials.
Liquid Crystals Research
The rigid, rod-like core of the benzonitrile unit is a common feature in many liquid crystalline molecules. The introduction of polar groups like fluorine and nitro can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. By functionalizing the 2- and 6-positions with appropriate long-chain alkyl or alkoxy groups, it is conceivable that derivatives of this compound could exhibit liquid crystalline behavior.
Polymer Chemistry Applications
The bromine and fluorine atoms on the aromatic ring can serve as handles for the synthesis of novel polymers. For example, the bromine atom could be used in transition metal-catalyzed polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting optical and electronic properties. The high polarity and potential for hydrogen bonding of the resulting polymers could also lead to materials with unique physical properties.
Intermediates in Agrochemical Research
The strategic incorporation of halogen and nitro functional groups onto aromatic scaffolds is a cornerstone of modern agrochemical design. These substituents can profoundly influence a molecule's biological activity, environmental persistence, and mode of action. This compound represents a key exemplar of a highly functionalized aromatic building block with significant potential in the synthesis of novel agrochemicals. While direct synthetic routes from this specific nitrile to commercialized agrochemicals are not extensively documented in publicly available literature, the utility of the closely related compound, 2-bromo-4-fluoro-6-nitrophenol (B1271563), as a potent agrochemical agent in its own right, underscores the importance of this substitution pattern.
Research detailed in patent literature highlights the pronounced fungicidal and herbicidal properties of 2-bromo-4-fluoro-6-nitrophenol. This phenol (B47542) shares the core 2-bromo-6-fluoro-4-nitro aromatic substitution pattern with the benzonitrile, suggesting that this arrangement of functional groups is conducive to eliciting agrochemical effects. The patent for 2-bromo-4-fluoro-6-nitrophenol discloses its broad-spectrum, high-efficiency agricultural bactericidal activity and its notable inhibitory effects on weeds. google.com
Given the chemical relationship between a nitrile (-CN) and a phenol (-OH) group on an aromatic ring, it is plausible that this compound could serve as a precursor or an intermediate in the synthesis of such phenolic agrochemicals or other related bioactive compounds. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, offering multiple pathways for further chemical elaboration in the design of new active ingredients.
The agrochemical potential of this structural motif is further supported by the general understanding that fluorinated organic compounds often exhibit enhanced biological activity due to the unique properties of the fluorine atom, such as its high electronegativity and small size. google.com These properties can lead to increased metabolic stability and improved binding affinity to target enzymes or receptors in pests and weeds.
The following table summarizes the key findings related to the agrochemical activity of the analogous compound, 2-bromo-4-fluoro-6-nitrophenol, as described in the patent literature.
| Property | Description | Source |
| Agrochemical Activity | Fungicidal and Herbicidal | google.com |
| Spectrum of Activity | Broad-spectrum | google.com |
| Efficacy | High-efficiency | google.com |
| Key Structural Feature | 2-Bromo-4-fluoro-6-nitro aromatic core | google.com |
While the direct application of this compound as an intermediate in the synthesis of a named agrochemical product is not explicitly detailed in the reviewed literature, the demonstrated potent activity of its close analog, 2-bromo-4-fluoro-6-nitrophenol, strongly suggests the value of this particular arrangement of substituents on a benzene ring for the development of new and effective crop protection agents. Further research and publication in this specific area would be necessary to fully elucidate the role of this compound as a key intermediate in agrochemical synthesis.
Computational and Theoretical Studies of 2 Bromo 6 Fluoro 4 Nitrobenzonitrile
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into the molecule's stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and for forecasting its chemical reactivity. By calculating the electron density, DFT can determine the most stable conformation of 2-Bromo-6-fluoro-4-nitrobenzonitrile. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Furthermore, DFT calculations can yield various electronic properties that help in predicting reactivity. These include the distribution of electric charge throughout the molecule, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map, in particular, is a valuable tool for identifying regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack). For this compound, one would expect the nitro group and the nitrile group to be strongly electron-withdrawing, influencing the reactivity of the aromatic ring.
Interactive Table: Hypothetical DFT-Calculated Molecular Geometry Parameters for this compound (Note: The following data is illustrative and not based on actual published research.)
| Parameter | Value |
| C-Br Bond Length (Å) | 1.890 |
| C-F Bond Length (Å) | 1.350 |
| C-NO2 Bond Length (Å) | 1.480 |
| C-CN Bond Length (Å) | 1.450 |
| C≡N Bond Length (Å) | 1.150 |
| C-C-Br Bond Angle (°) | 120.5 |
| C-C-F Bond Angle (°) | 119.8 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more likely to be reactive. For this compound, the strong electron-withdrawing nature of the nitro and cyano groups would be expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles.
Interactive Table: Hypothetical FMO Analysis Data for this compound (Note: The following data is illustrative and not based on actual published research.)
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. By mapping out the energy landscape of a reaction, chemists can understand how reactants are converted into products.
Transition State Analysis for Reaction Pathways
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. By calculating the structure and energy of the transition state, it is possible to determine the activation energy of a reaction, which is a crucial factor in determining the reaction rate.
For this compound, transition state analysis could be used to explore various potential reactions, such as nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents on the aromatic ring. The calculations would help to predict which substituent is most likely to be displaced and under what conditions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization, especially when experimental data is unavailable.
Calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the various atoms in the molecule (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F). These predictions can aid in the interpretation of experimental NMR spectra. Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated and correlated with the peaks observed in an infrared (IR) spectrum. For this compound, predicting the characteristic vibrational frequencies of the C≡N and NO₂ groups would be of particular interest.
Interactive Table: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual published research.)
| Spectroscopy Type | Predicted Value |
| ¹³C NMR (C-Br) | 115 ppm |
| ¹³C NMR (C-F) | 160 ppm |
| ¹³C NMR (C-NO₂) | 150 ppm |
| ¹³C NMR (C-CN) | 110 ppm |
| IR (C≡N stretch) | 2240 cm⁻¹ |
| IR (NO₂ symm. stretch) | 1350 cm⁻¹ |
| IR (NO₂ asymm. stretch) | 1530 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with other molecules, such as solvents or biological macromolecules.
By simulating the motion of the atoms over time, MD can explore the different spatial arrangements (conformations) that this compound can adopt and their relative stabilities. Furthermore, MD simulations can be used to study how this molecule interacts with its environment. For example, simulations in a water box could reveal how the molecule is solvated and whether it forms specific interactions, such as hydrogen bonds, with water molecules.
Structure-Reactivity Relationship (SAR) Studies via Computational Methods
Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how the molecular structure of a compound influences its chemical reactivity. Computational methods are particularly adept at elucidating these relationships by calculating a variety of molecular descriptors and mapping out potential reaction pathways. For this compound, a computational SAR study would typically involve the following analyses:
Electronic Properties and Reactivity Descriptors:
The electronic landscape of a molecule is a primary determinant of its reactivity. The substituents on the benzene (B151609) ring—a bromine atom, a fluorine atom, a nitro group, and a nitrile group—all exert significant electronic effects. Density Functional Theory (DFT) is a common and effective method for calculating the electronic properties of such molecules.
Key descriptors that would be calculated to understand the structure-reactivity relationship include:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the strongly electron-withdrawing nitro and nitrile groups would be expected to create significant positive potential on the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The oxygen atoms of the nitro group and the nitrogen of the nitrile group would exhibit negative potential.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In this compound, the presence of multiple electron-withdrawing groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and charge distribution within the molecule. It can quantify the delocalization of electron density and the nature of intramolecular interactions, which can influence reactivity.
Illustrative Data from Computational Studies:
The following tables represent the type of data that would be generated from DFT calculations for this compound and related compounds. Please note that these are illustrative examples and not actual calculated values for the specified molecule.
Table 1: Calculated Electronic Properties of Substituted Benzonitriles (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Benzonitrile (B105546) | -7.5 | -0.5 | 7.0 | 4.18 |
| 4-Nitrobenzonitrile | -8.2 | -1.5 | 6.7 | 1.61 |
| 2,6-Dichlorobenzonitrile | -7.8 | -0.8 | 7.0 | 5.80 |
| This compound | Value | Value | Value | Value |
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. For a compound like this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions, such as nucleophilic aromatic substitution.
The development of a QSAR model would involve:
Dataset compilation: A set of molecules with similar structures and known reactivity data would be assembled.
Descriptor calculation: A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule in the dataset.
Model building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a mathematical equation that relates the descriptors to the observed reactivity.
Model validation: The predictive power of the model would be assessed using statistical metrics.
Table 2: Key Molecular Descriptors for QSAR Analysis (Illustrative)
| Descriptor | Description | Expected Influence on Reactivity |
|---|---|---|
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. |
| LogP | Octanol-water partition coefficient | Influences solubility and transport to the reaction site. |
| Molecular Volume | A measure of the molecule's size | Can affect steric hindrance at the reaction center. |
| Mulliken Charges | Atomic charges on specific atoms | Can indicate the most likely sites for nucleophilic or electrophilic attack. |
The application of these computational and theoretical methods would provide a deep and quantitative understanding of the structure-reactivity relationships governing the chemical behavior of this compound. This knowledge is crucial for designing new synthetic routes, predicting reaction outcomes, and potentially developing novel molecules with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
